molecular formula C17H27N3O4S B563342 Amisulpride-d5

Amisulpride-d5

Cat. No.: B563342
M. Wt: 374.5 g/mol
InChI Key: NTJOBXMMWNYJFB-SGEUAGPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amisulpride-d5 is a deuterated form of amisulpride, a selective dopamine D2 and D3 receptor antagonist. It is primarily used as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of amisulpride in biological samples . The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotopic label that helps in accurate measurement and analysis.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Amisulpride-d5, like its parent compound Amisulpride, selectively works on dopamine D2 and D3 receptors . It interacts with these receptors, inhibiting their activity and thereby exerting its therapeutic effects .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve cognitive performance and psychopathology in clozapine-resistant treatment-refractory schizophrenia . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on dopamine D2 and D3 receptors . By binding to these receptors, it inhibits dopamine-mediated responses, thereby modulating neurotransmission .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For example, significant improvement in both positive and negative symptoms was observed in patients starting from the second week of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, to avoid exceeding the laboratory alert level (640 ng/mL), the model-based simulation results showed that the recommended dose of amisulpride was no more than 600 mg/d for patients aged 60 years, 800 mg/d for those aged 40 years and 1200 mg/d for those aged 20 years, respectively .

Metabolic Pathways

This compound undergoes minimal metabolism . Its metabolites in plasma are largely undetectable . It is known to interact with enzymes or cofactors in the metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a substrate of SLC22 transporters (organic cation transporter 1 [OCT1], OCT2, OCT3, OCTN1, OCTN2) expressed in organs such as the intestine and kidney, which may influence absorption, distribution, and elimination .

Subcellular Localization

Given its molecular properties and mechanism of action, it is likely to be localized in areas of the cell where dopamine D2 and D3 receptors are present, such as the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amisulpride-d5 involves the incorporation of deuterium atoms into the amisulpride molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process can be carried out under mild conditions to ensure the selective incorporation of deuterium atoms without affecting the overall structure of the molecule .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic deuteration processes. The reaction conditions are optimized to achieve high yields and purity of the deuterated product. The use of advanced catalytic systems and controlled reaction environments ensures the efficient and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions

Amisulpride-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding sulfoxides or sulfones, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Amisulpride-d5 is compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its deuterated nature, which provides enhanced stability and accuracy in analytical measurements. This makes it a valuable tool in various scientific research applications, particularly in the field of analytical chemistry and pharmacokinetics .

Properties

IUPAC Name

4-amino-5-ethylsulfonyl-2-methoxy-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJOBXMMWNYJFB-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Amisulpride-d5 and why is it used in these studies?

A1: this compound is a deuterated form of Amisulpride, serving as an internal standard (IS) [, ]. It has a very similar chemical structure to Amisulpride but contains five deuterium atoms instead of regular hydrogen atoms. This difference in mass allows for its differentiation from Amisulpride during mass spectrometry analysis, while maintaining similar chemical behavior during sample preparation and analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.